molecular formula C11H7BrN2O3 B13655474 2-(3-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(3-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B13655474
M. Wt: 295.09 g/mol
InChI Key: OFLFQCLDLDUXNQ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a bromophenyl group attached to a dihydropyridazine ring, which also contains a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to form the dihydropyridazine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dihydropyridazine ring may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • 2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • 2-(3-Methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Uniqueness

2-(3-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to target molecules. Additionally, the specific arrangement of functional groups in this compound provides distinct chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

2-(3-bromophenyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C11H7BrN2O3/c12-7-2-1-3-8(6-7)14-10(15)9(11(16)17)4-5-13-14/h1-6H,(H,16,17)

InChI Key

OFLFQCLDLDUXNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

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